2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol chemical structure and properties
2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol chemical structure and properties
An In-depth Technical Guide to 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol: Structure, Properties, and Potential Applications
Executive Summary
This technical guide provides a comprehensive overview of the heterocyclic compound 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol. The document details its chemical structure, predicted physicochemical properties, and a plausible synthetic route. Furthermore, it explores the potential pharmacological significance of this molecule by examining the well-documented biological activities of its constituent pyrazole and furan scaffolds. This guide is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis, offering foundational knowledge to stimulate further investigation into this promising compound.
Chemical Identity and Structure
The molecule 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol is a substituted pyrazole derivative featuring a 2-methyl-3-furyl group at the 3-position and an ethanolamine side chain at the N1 position of the pyrazole ring.
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IUPAC Name: 2-[5-amino-3-(2-methylfuran-3-yl)-1H-pyrazol-1-yl]ethan-1-ol[1]
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CAS Number: 956751-81-8[1]
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Molecular Formula: C₁₀H₁₃N₃O₂[1]
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Molecular Weight: 207.23 g/mol
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Canonical SMILES: CC1=C(OC=C1)C2=CC(N)=NN2CCO
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InChI Key: InChI=1S/C10H13N3O2/c1-6-7(15-5-6)8-4-9(11)12-13(8)2-3-14/h4-5,14H,2-3H2,1H3,(H2,11,12)
Structural Diagram:
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 1-(2-methyl-3-furyl)-3-oxobutanenitrile
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-(2-methyl-3-furyl)ethanone (1.0 eq) in anhydrous THF dropwise at 0 °C.
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After the initial effervescence ceases, add diethyl carbonate (1.2 eq) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired β-ketonitrile.
Step 2: Synthesis of 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol
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To a solution of 1-(2-methyl-3-furyl)-3-oxobutanenitrile (1.0 eq) in ethanol, add 2-hydrazinylethanol (1.1 eq).
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Add a catalytic amount of glacial acetic acid to the mixture.
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Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 6-12 hours).
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Cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
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Purify the crude product by recrystallization or column chromatography to yield 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol.
Potential Pharmacological Relevance
While this specific molecule has not been extensively studied, its structural motifs, the pyrazole and furan rings, are present in a wide array of biologically active compounds. [2][3][4][5][6][7][8][9][10] The Pyrazole Core: The pyrazole nucleus is a well-known pharmacophore, forming the core of numerous approved drugs with diverse therapeutic applications. [7][8]Pyrazole derivatives have demonstrated a broad spectrum of activities, including:
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Anti-inflammatory and Analgesic: Celecoxib, a selective COX-2 inhibitor, is a prominent example of a pyrazole-containing anti-inflammatory drug. [9]* Anticancer: Several pyrazole derivatives have been investigated as kinase inhibitors for cancer therapy. [7]* Antimicrobial: The pyrazole scaffold has been incorporated into compounds with significant antibacterial and antifungal properties. [8] The Furan Moiety: The furan ring is another important heterocyclic system in medicinal chemistry, contributing to the pharmacological profile of many drugs. [11][12]Furan-containing compounds have shown activities such as:
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Antimicrobial: Nitrofurantoin, a furan derivative, is a widely used antibiotic for urinary tract infections.
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Anti-inflammatory and Antioxidant: The furan ring is present in compounds with anti-inflammatory and free-radical scavenging properties.
Given the combination of these two pharmacologically privileged scaffolds, 2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol is a promising candidate for screening in various biological assays, particularly in the areas of inflammation, oncology, and infectious diseases. The amino and hydroxyl substituents also provide handles for further chemical modification to optimize activity and pharmacokinetic properties.
Potential Signaling Pathway Involvement:
Based on the known activities of pyrazole derivatives, a plausible mechanism of action for this compound could involve the inhibition of protein kinases, which are crucial in many cellular signaling pathways implicated in diseases like cancer and inflammation.
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 10. jchr.org [jchr.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethanol | 1247943-03-8 [sigmaaldrich.com]
